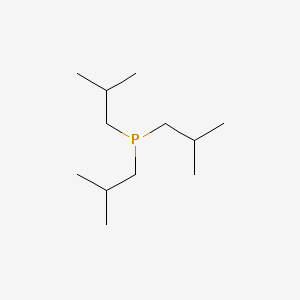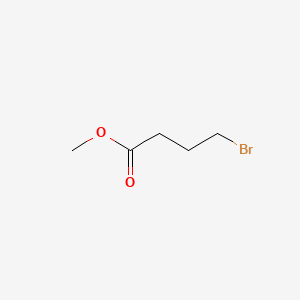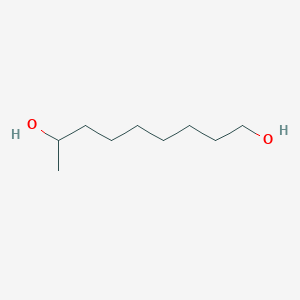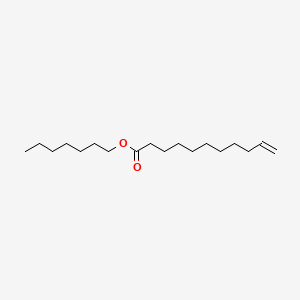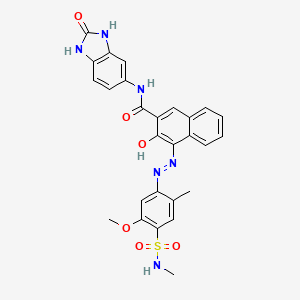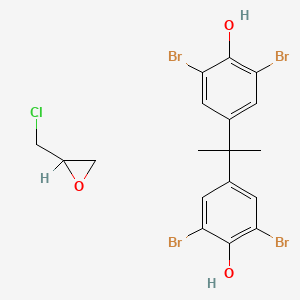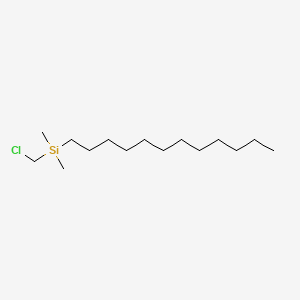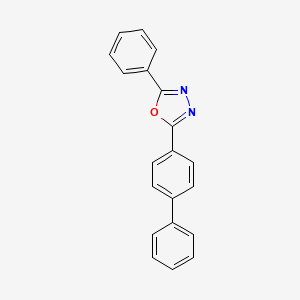
2-(4-联苯基)-5-苯基-1,3,4-噁二唑
描述
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, also known as PBD, is a compound with the empirical formula C20H14N2O . It has been known as a laser dye due to its high photoluminescence quantum efficiencies . It is suitable for use in light-emitting diodes (LEDs) .
Synthesis Analysis
The synthesis of polymers containing PBD as the repeating unit has been reported . The process involved a copolymerization of bis(bromophenyl)oxadiazole with diboronic acid via Suzuki coupling reactions .Molecular Structure Analysis
The molecular weight of PBD is 298.34 g/mol . The SMILES string representation of its structure isc1ccc(cc1)-c2ccc(cc2)-c3nnc(o3)-c4ccccc4 . Chemical Reactions Analysis
PBD and its tert-butyl derivative (Bu-PBD) have been used as electron-transporting materials due to their electron-deficient nature . They have been blended with other compounds like poly(p-phenylenevinylene) (PPV) or poly[2-methoxy-5-(2¢-ethyl-hexoxy)-p-phenylene vinylene] (MEH–PPV) to improve electroluminescence efficiencies .Physical And Chemical Properties Analysis
PBD is a powder with a melting point of 167-169 °C . Its orbital energy values are HOMO 6.2 eV and LUMO 2.4 eV .科学研究应用
Organic Light-Emitting Diodes (OLEDs)
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: is utilized as an electron-transporting layer (ETL) in OLEDs. Its molecular structure allows for efficient electron transport, which is crucial for the high performance of OLED devices. The compound’s ability to facilitate lower operating voltages and improve the power efficiency of OLEDs makes it a valuable material in the development of displays and lighting .
Organic Photovoltaics (OPVs)
In the field of OPVs, this compound serves as an active layer component. Its strong electron-withdrawing nature enhances the charge separation process, leading to improved photovoltaic performance. Researchers are exploring its use to increase the power conversion efficiency of solar cells .
Thin-Film Transistors (TFTs)
The oxadiazole ring in 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole contributes to its semiconducting properties, making it suitable for use in TFTs. These transistors are integral to the operation of liquid crystal displays (LCDs) and organic LEDs, where the compound can help achieve better charge carrier mobility .
Photodynamic Therapy (PDT)
This compound’s photophysical properties are being investigated for potential applications in PDT. Its ability to generate reactive oxygen species upon light activation could be harnessed to target and destroy cancerous cells, offering a non-invasive treatment option .
Chemical Sensing
Due to its fluorescent properties, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is explored as a chemical sensor. It can be used to detect the presence of specific ions or molecules, providing a basis for the development of sensitive and selective sensing devices .
Non-linear Optical Materials
The compound’s structure allows for strong electronic interactions, making it a candidate for non-linear optical applications. Its potential to alter the frequency of light makes it useful in optical data processing and telecommunications .
Light Harvesting
In light-harvesting complexes, this compound could play a role in transferring energy efficiently. Its photostability and energy transfer capabilities are beneficial for designing systems that mimic natural photosynthesis .
Electroluminescent Devices
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: is also used in electroluminescent devices due to its ability to emit light when an electric current is applied. This property is particularly useful in the creation of backlights for LCDs and other display technologies .
作用机制
未来方向
属性
IUPAC Name |
2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAXWOOEPJQXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061213 | |
| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Aldrich MSDS] | |
| Record name | 1,3,4-Oxadiazole, 2-(1,1'-biphenyl)-4-yl-5-phenyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
852-38-0 | |
| Record name | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 852-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BIPHENYL-4-YL-5-PHENYL-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7R82695E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




